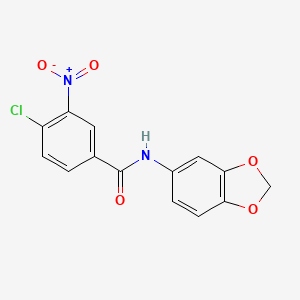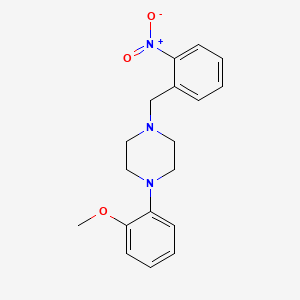
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide, also known as MPB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the formation of amyloid-beta plaques. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of the receptor TLR4, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the expression of genes involved in cell proliferation and increase the expression of genes involved in apoptosis. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the levels of amyloid-beta plaques in the brain. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to decrease the levels of inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and high yield synthesis method. However, there are also limitations to its use, such as its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide. In cancer research, further studies are needed to determine the optimal dosage and administration route of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide for maximum efficacy. In Alzheimer's disease research, further studies are needed to determine the long-term effects of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide on cognitive function. In inflammatory disease research, further studies are needed to determine the potential of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to explore the potential of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide as a scaffold for the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with 5-methyl-2-pyridylamine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory diseases. In cancer research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the formation of amyloid-beta plaques. In inflammatory disease research, 4-fluoro-N-(5-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-fluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-9-2-7-12(14-8-9)15-18(16,17)11-5-3-10(13)4-6-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSKBQDGYVNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Fluoro-N-(5-methyl-pyridin-2-yl)-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)
![methyl [2-chloro-4-(4-morpholinylsulfonyl)phenoxy]acetate](/img/structure/B5717618.png)



![1-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5717656.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5717660.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)

